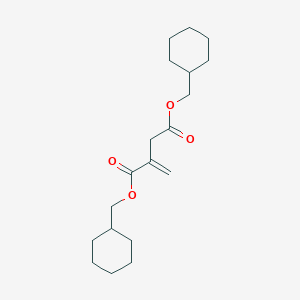![molecular formula C14H18O2S B14455764 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid CAS No. 76358-97-9](/img/structure/B14455764.png)
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a phenylsulfanyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with phenylsulfanyl reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclohexane is reacted with phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various chemical interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group.
Phenylsulfanylcyclohexane: Lacks the carboxylic acid group but contains the phenylsulfanyl group.
Cyclohexylsulfanylcarboxylic acid: Contains a sulfanyl group instead of a phenylsulfanyl group.
Uniqueness
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the phenylsulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties
特性
CAS番号 |
76358-97-9 |
|---|---|
分子式 |
C14H18O2S |
分子量 |
250.36 g/mol |
IUPAC名 |
2-(phenylsulfanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10H2,(H,15,16) |
InChIキー |
IMHSDNULRKCRML-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CSC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
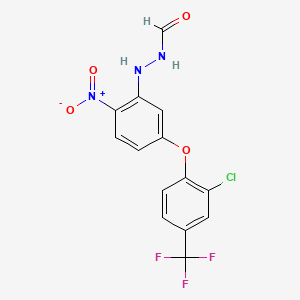

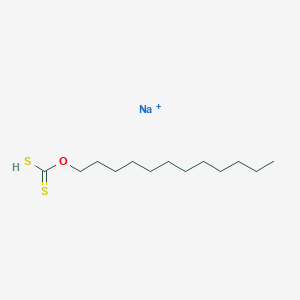
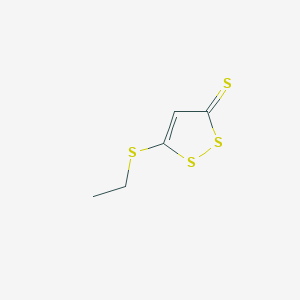
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
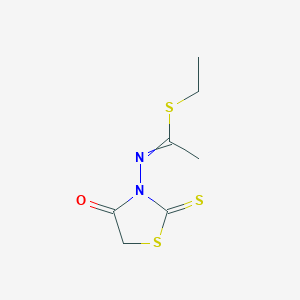

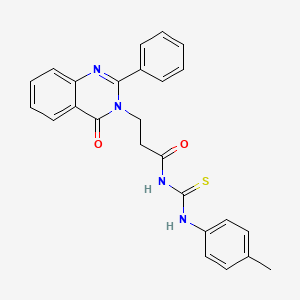
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
